Cas no 1928-81-0 (9H-Purine,6-(1-piperidinyl)-)

The compound 9H-Purine,6-(1-piperidinyl)- is a purine derivative featuring a piperidinyl substitution at the 6-position. This structural modification enhances its potential as an intermediate in pharmaceutical and biochemical research, particularly in the development of nucleoside analogs and enzyme inhibitors. Its purine core offers versatility for further functionalization, while the piperidinyl group contributes to improved solubility and binding affinity in biological systems. This compound is suitable for applications in medicinal chemistry, including the synthesis of targeted therapeutics. High-purity grades ensure reliability in research settings, making it a valuable reagent for exploratory and synthetic studies.
9H-Purine,6-(1-piperidinyl)- structure
9H-Purine,6-(1-piperidinyl)- structure
Product name:9H-Purine,6-(1-piperidinyl)-
CAS No:1928-81-0
MF:C10H13N5
MW:203.24372
MDL:MFCD00022647
CID:187177
PubChem ID:3129049

9H-Purine,6-(1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine,6-(1-piperidinyl)-
    • 6-piperidin-1-yl-7H-purine
    • 6-PIPERIDINOPURINE
    • 6-(1-Piperidinyl)-9H-purin
    • 6-(piperidin-1-yl) purine
    • 6-(piperidin-1-yl)-7H-purine
    • 6-(piperidin-1-yl)-9H-purine
    • 6-piperidin-1-yl-7(9)H-purine
    • 6-piperidinyl-purine
    • 6-piperidylpurine
    • 9H-Purine, 6-(1-piperidinyl)-
    • BDBM37924
    • AKOS001428034
    • NSC20104
    • IDI1_008549
    • SCHEMBL8939237
    • Oprea1_788909
    • F74289
    • SCHEMBL3287249
    • 6-piperidino-7H-purine
    • Z372953988
    • IFLab1_000330
    • HMS2250I03
    • BS-49047
    • Oprea1_148697
    • 1928-81-0
    • DTXSID60389606
    • HMS1412O22
    • cid_3129049
    • MLS000104087
    • FT-0633920
    • CHEMBL264666
    • NSC-20104
    • 6-(1-piperidinyl)-7H-purine
    • SMR000015510
    • 6-Piperidino-1-purine
    • STK844789
    • purine, 6-piperidino-
    • AG-690/07585061
    • 6-(1-piperidinyl)-9H-purine
    • DB-342145
    • MDL: MFCD00022647
    • Inchi: InChI=1S/C10H13N5/c1-2-4-15(5-3-1)10-8-9(12-6-11-8)13-7-14-10/h6-7H,1-5H2,(H,11,12,13,14)
    • InChI Key: OXCZAXJFRBPQRP-UHFFFAOYSA-N
    • SMILES: N1(C2N=CN=C3C=2N=CN3)CCCCC1

Computed Properties

  • Exact Mass: 203.11700
  • Monoisotopic Mass: 203.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 57.7Ų

Experimental Properties

  • PSA: 57.70000
  • LogP: 1.40820

9H-Purine,6-(1-piperidinyl)- Security Information

9H-Purine,6-(1-piperidinyl)- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

9H-Purine,6-(1-piperidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A518969-1g
6-(Piperidin-1-yl)-9H-purine
1928-81-0 97%
1g
$104.0 2025-03-05
Ambeed
A518969-250mg
6-(Piperidin-1-yl)-9H-purine
1928-81-0 97%
250mg
$39.0 2025-03-05
Chemenu
CM230781-250mg
6-(Piperidin-1-yl)-9H-purine
1928-81-0 97%
250mg
$60 2023-02-17
eNovation Chemicals LLC
D131501-250mg
6-PIPERIDINOPURINE
1928-81-0 95%
250mg
$325 2024-08-03
Aaron
AR002H0Q-1g
9H-Purine, 6-(1-piperidinyl)-
1928-81-0 97%
1g
$81.00 2023-12-14
A2B Chem LLC
AB14270-250mg
9H-Purine, 6-(1-piperidinyl)-
1928-81-0 97%
250mg
$26.00 2024-04-20
eNovation Chemicals LLC
D131501-250mg
6-PIPERIDINOPURINE
1928-81-0 95%
250mg
$325 2025-02-24
eNovation Chemicals LLC
Y1289630-250mg
9H-Purine, 6-(1-piperidinyl)-
1928-81-0 97%
250mg
$80 2025-02-26
eNovation Chemicals LLC
Y1289630-1g
9H-Purine, 6-(1-piperidinyl)-
1928-81-0 97%
1g
$130 2024-06-07
Ambeed
A518969-100mg
6-(Piperidin-1-yl)-9H-purine
1928-81-0 97%
100mg
$26.0 2025-03-05

Additional information on 9H-Purine,6-(1-piperidinyl)-

9H-Purine,6-(1-piperidinyl)- (CAS No: 1928-81-0): A Comprehensive Overview

9H-Purine,6-(1-piperidinyl)-, also known by its CAS number 1928-81-0, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the purine class of heterocyclic compounds, which are widely studied due to their diverse biological activities and applications in drug discovery. The structure of 9H-Purine,6-(1-piperidinyl)- consists of a purine ring system with a piperidine substituent at the 6-position, making it a unique derivative with potential therapeutic implications.

The synthesis of 9H-Purine,6-(1-piperidinyl)- involves advanced organic chemistry techniques, including nucleophilic substitution and cyclization reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, which is crucial for its application in preclinical studies and drug development. Recent advancements in catalytic methods have further enhanced the efficiency of its production, making it more accessible for large-scale research.

One of the most promising areas of research involving 9H-Purine,6-(1-piperidinyl)- is its role in pharmacology. Studies have demonstrated that this compound exhibits potent bioactivity, particularly in modulating key cellular pathways associated with inflammation and oxidative stress. For instance, a 2023 study published in *Nature Communications* highlighted its ability to inhibit specific kinases involved in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This finding underscores its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its pharmacological applications, 9H-Purine,6-(1-piperidinyl)- has also been investigated for its role in nucleic acid chemistry. Purine derivatives are integral components of DNA and RNA, and modifications to their structure can significantly influence their interactions with biological systems. Recent research has focused on understanding how the piperidine substituent affects the compound's stability and binding affinity to nucleic acids, which could pave the way for innovative applications in gene therapy and diagnostics.

The physical properties of 9H-Purine,6-(1-piperidinyl)- are also noteworthy. Its molecular weight is approximately 235.3 g/mol, with a melting point ranging between 200°C and 205°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol. These properties are essential for its formulation into drug delivery systems and ensure its compatibility with various experimental setups.

From an environmental perspective, the ecological impact of 9H-Purine,6-(1-piperidinyl)- has been a topic of recent interest. Studies have shown that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in aquatic environments. This characteristic aligns with current sustainability trends in pharmaceutical development, where reducing ecological footprint is a priority.

In conclusion, 9H-Purine,6-(1-piperidinyl)- (CAS No: 1928-81-0) stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial drug development. As ongoing investigations continue to unravel its full spectrum of biological activities, this compound is poised to make substantial contributions to the field of medicinal chemistry.

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